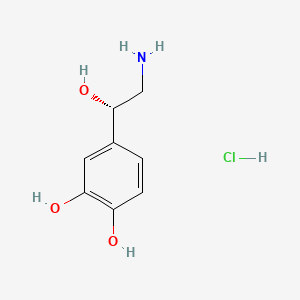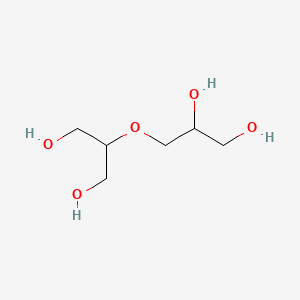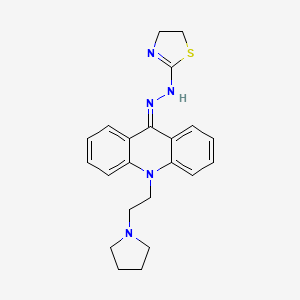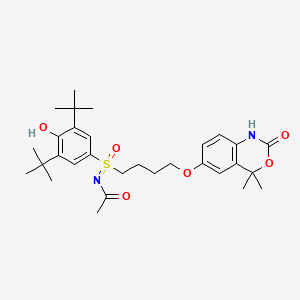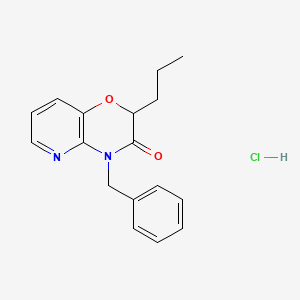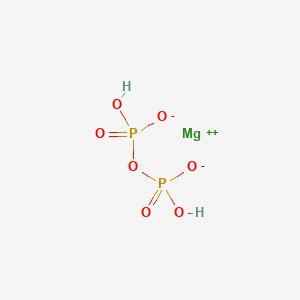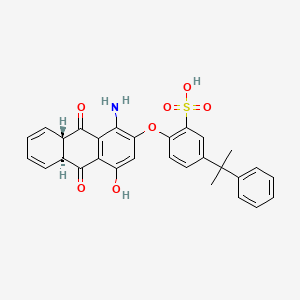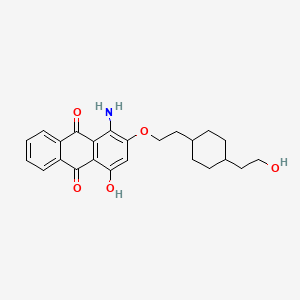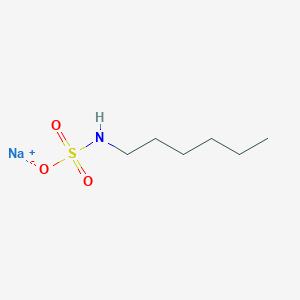
Carbamic acid, (3-(hexyloxy)phenyl)-, 2-(morpholino)ethyl ester, monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbamic acid, (3-(hexyloxy)phenyl)-, 2-(morpholino)ethyl ester, monohydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a carbamic acid ester linked to a morpholinoethyl group and a hexyloxyphenyl group. The monohydrochloride form indicates the presence of a hydrochloride salt, which can influence the compound’s solubility and stability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (3-(hexyloxy)phenyl)-, 2-(morpholino)ethyl ester, monohydrochloride typically involves multiple steps. One common approach is to start with the preparation of the intermediate compounds, such as the hexyloxyphenyl carbamate and the morpholinoethyl ester. These intermediates are then reacted under specific conditions to form the final product.
Hexyloxyphenyl Carbamate Synthesis: This step involves the reaction of 3-hexyloxyphenol with a suitable carbamoyl chloride in the presence of a base, such as triethylamine, to form the hexyloxyphenyl carbamate.
Morpholinoethyl Ester Synthesis: The morpholinoethyl ester can be prepared by reacting morpholine with an appropriate acyl chloride or ester in the presence of a base.
Final Coupling Reaction: The hexyloxyphenyl carbamate and morpholinoethyl ester are then coupled under controlled conditions, often using a coupling agent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC), to form the desired carbamic acid ester. The final product is then converted to its monohydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
Carbamic acid, (3-(hexyloxy)phenyl)-, 2-(morpholino)ethyl ester, monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the ester or carbamate groups, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or alcohols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of substituted carbamates or esters.
科学的研究の応用
Carbamic acid, (3-(hexyloxy)phenyl)-, 2-(morpholino)ethyl ester, monohydrochloride has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis and the development of new chemical compounds.
Biology: Investigated for its potential biological activity, including antimicrobial, antifungal, or anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development or as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals, polymers, or materials with specific properties.
作用機序
The mechanism of action of carbamic acid, (3-(hexyloxy)phenyl)-, 2-(morpholino)ethyl ester, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes, binding to receptors, or modulating signaling pathways. The exact mechanism depends on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
- Carbamic acid, phenyl ester
- Carbamic acid, phenyl-, ethyl ester
- Carbamic acid, (3-chlorophenyl)-, ethyl ester
Uniqueness
Carbamic acid, (3-(hexyloxy)phenyl)-, 2-(morpholino)ethyl ester, monohydrochloride is unique due to its specific structural features, such as the hexyloxyphenyl and morpholinoethyl groups
特性
CAS番号 |
112922-99-3 |
|---|---|
分子式 |
C19H31ClN2O4 |
分子量 |
386.9 g/mol |
IUPAC名 |
2-morpholin-4-ylethyl N-(3-hexoxyphenyl)carbamate;hydrochloride |
InChI |
InChI=1S/C19H30N2O4.ClH/c1-2-3-4-5-12-24-18-8-6-7-17(16-18)20-19(22)25-15-11-21-9-13-23-14-10-21;/h6-8,16H,2-5,9-15H2,1H3,(H,20,22);1H |
InChIキー |
INLVECKTVCSAGC-UHFFFAOYSA-N |
正規SMILES |
CCCCCCOC1=CC=CC(=C1)NC(=O)OCCN2CCOCC2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


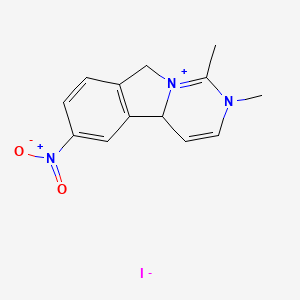
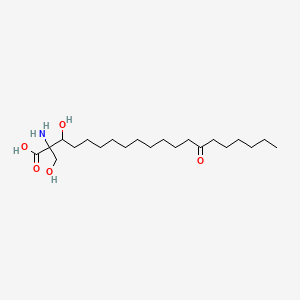
![9-(2-chlorophenyl)-3-methyl-N-pyridin-3-ylsulfonyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carboxamide](/img/structure/B12731106.png)
